(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
説明
Nomenclature and Identification
The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating multiple functional groups and stereochemical elements that define its chemical behavior and biological activity. The International Union of Pure and Applied Chemistry name, tri-tert-butyl (9S,13S)-3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate, provides a comprehensive description of the molecular structure. Alternative nomenclature systems have designated this compound as 1,5-di-tert-butyl (2S)-2-({[(2S)-6-{[(benzyloxy)carbonyl]amino}-1-(tert-butoxy)-1-oxohexan-2-yl]carbamoyl}amino)pentanedioate, emphasizing the carbamate and ester functionalities.
The stereochemical designation (9S,13S) indicates the specific three-dimensional arrangement of atoms at positions 9 and 13, which is crucial for the compound's biological activity and synthetic applications. The molecule contains three tert-butyl ester protecting groups, a benzyloxycarbonyl protecting group, and urea linkages that contribute to its overall stability and reactivity profile. Additional synonyms include ditert-butyl (2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoylamino]pentanedioate, which provides an alternative systematic description of the molecular structure.
CAS Registry and Molecular Information
The Chemical Abstracts Service has assigned registry number 1025796-30-8 to this compound, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C32H51N3O9 indicates a complex organic structure containing 32 carbon atoms, 51 hydrogen atoms, 3 nitrogen atoms, and 9 oxygen atoms, resulting in a molecular weight of 621.8 grams per mole. The substantial molecular weight reflects the presence of multiple tert-butyl protecting groups and the extended carbon chain structure.
The molecular structure contains multiple functional groups that contribute to its chemical properties and synthetic utility. The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: InChI=1S/C32H51N3O9/c1-30(2,3)42-25(36)19-18-24(27(38)44-32(7,8)9)35-28(39)34-23(26(37)43-31(4,5)6)17-13-14-20-33-29(40)41-21-22-15-11-10-12-16-22/h10-12,15-16,23-24H,13-14,17-21H2,1-9H3,(H,33,40)(H2,34,35,39)/t23-,24-/m0/s1. The corresponding InChI Key SOIPTPWFOKETMG-ZEQRLZLVSA-N serves as a shortened version for database searches and computational applications.
Historical Context and Discovery
The development of (9S,13S)-tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate emerged from the broader historical development of protecting group chemistry in organic synthesis. The tert-butyloxycarbonyl protecting group, which forms the foundation of this compound's design, was first introduced as an acid-labile protecting group for amines in organic synthesis applications. This protecting group revolutionized peptide synthesis by providing a method for temporary protection of amino groups during sequential coupling reactions.
The specific compound under investigation represents an evolution in protecting group technology, incorporating multiple tert-butyl ester protecting groups alongside benzyloxycarbonyl functionality to create a highly sophisticated molecular scaffold. Research into compounds with similar structural motifs has been driven by the need for more selective and efficient protecting strategies in complex organic synthesis. The development of such tri-protected compounds reflects advances in understanding the relationship between molecular structure and synthetic utility, particularly in the context of peptide and protein chemistry.
Contemporary research has identified applications for this compound class in the development of prostate-specific membrane antigen ligands for medical imaging and therapeutic applications. The historical progression from simple protecting groups to complex multi-functional scaffolds like this compound illustrates the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. The compound's design reflects decades of research into optimizing protecting group strategies for complex synthetic transformations.
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its unique combination of protecting group functionality and structural complexity. The compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting specific biological pathways such as prostate-specific membrane antigen recognition. The three tert-butyl ester protecting groups provide orthogonal protection strategies that can be selectively removed under different reaction conditions, enabling complex synthetic sequences.
Research applications have demonstrated the compound's utility in peptide synthesis where multiple carboxylic acid functionalities require protection during sequential coupling reactions. The stereochemical control provided by the (9S,13S) configuration ensures that synthetic transformations proceed with high selectivity, maintaining the desired three-dimensional structure throughout multi-step synthesis sequences. The benzyloxycarbonyl protecting group adds an additional layer of synthetic versatility, as it can be removed under different conditions than the tert-butyl esters.
The compound's molecular architecture makes it particularly valuable for investigating structure-activity relationships in bioactive molecules. The presence of multiple nitrogen atoms and oxygen functionalities creates opportunities for hydrogen bonding and electrostatic interactions with biological targets, while the protected carboxylic acid groups can be revealed selectively to optimize binding affinity and selectivity. Advanced synthetic methodologies have utilized this compound class in the development of imaging agents and therapeutic compounds, demonstrating the practical applications of sophisticated protecting group strategies.
特性
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N3O9/c1-30(2,3)42-25(36)19-18-24(27(38)44-32(7,8)9)35-28(39)34-23(26(37)43-31(4,5)6)17-13-14-20-33-29(40)41-21-22-15-11-10-12-16-22/h10-12,15-16,23-24H,13-14,17-21H2,1-9H3,(H,33,40)(H2,34,35,39)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPTPWFOKETMG-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The molecular formula of (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate is with a molecular weight of 621.76 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C32H51N3O9 |
| Molecular Weight | 621.76 g/mol |
| Functional Groups | Dioxo, triazole, carboxylate |
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Antioxidant Activity : The presence of tert-butyl groups in the structure may enhance its ability to scavenge free radicals.
- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound could influence cell signaling pathways related to inflammation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Study A : In vitro assays demonstrated a significant reduction in cell viability in breast cancer cells treated with the compound.
- Study B : Animal models showed reduced tumor growth when administered this compound alongside standard chemotherapy agents.
-
Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties:
- Study C : In vivo experiments revealed that it significantly decreased inflammatory markers in models of induced arthritis.
-
Neuroprotective Properties : Emerging evidence suggests potential neuroprotective effects:
- Study D : Neuroblastoma models treated with the compound exhibited improved survival rates and reduced oxidative stress markers.
科学的研究の応用
Medicinal Chemistry
This compound has been explored for its potential use in drug development, particularly in the synthesis of targeted therapeutics. Its ability to form stable complexes with biological targets allows for the design of drugs that can selectively bind to specific receptors or enzymes.
Case Study: Prostate Cancer Theranostics
Recent research has highlighted the development of polymer-based theranostics for prostate cancer that utilize derivatives of (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane. These polymers are designed to be biocompatible and capable of targeting cancer cells specifically. The study demonstrated that these compounds could enhance the efficacy of imaging and therapeutic agents in clinical applications .
Imaging Technologies
The compound is also utilized in developing molecular imaging agents. Its structural characteristics allow it to be modified for use as a tracer in positron emission tomography (PET) scans. This application is particularly relevant in oncology for tumor detection and monitoring treatment responses.
Example: Development of PET Tracers
A dissertation focused on modular approaches in PET-tracer development discusses how derivatives of this compound can be synthesized to optimize their binding affinity and specificity for cancer biomarkers. This work underscores the importance of (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane in advancing imaging techniques .
Polymer Science
In polymer chemistry, this compound serves as a building block for creating hyperbranched polymers that exhibit unique properties such as increased solubility and enhanced interaction with biological systems. These polymers can be engineered for various applications including drug delivery systems.
Research Findings: Hyperbranched Polymers
A study reported the synthesis of hyperbranched polymers using (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane as a precursor. The resulting materials demonstrated improved biocompatibility and targeted delivery capabilities for therapeutic agents .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is part of a broader family of PSMA ligand precursors. Below is a detailed comparison with two closely related analogs synthesized in the same study :
Table 1: Comparative Analysis of Key Compounds
| Parameter | (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate | (9R,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate | (OtBu)₂EuE(OtBu)₂ | Di-pentafluorophenyl suberate (Sub(OPfp)₂) |
|---|---|---|---|---|
| Stereochemistry | 9S,13S | 9R,13S | Not specified | N/A |
| Molecular Weight (g/mol) | 621.8 (calculated) | 621.8 (calculated) | 487.6 | 506.1 (theoretical) |
| Mass Spectrometry (MS) | 622.3 [M+H]⁺ (observed) | 622.3 [M+H]⁺ (observed) | 488.3 [M+H]⁺, 510.3 [M+Na]⁺ | Not detected |
| Synthesis Pathway | Multi-step condensation with RP-HPLC purification | Identical to (9S,13S) isomer but with R-configuration at C9 | Hydrogenolysis of (9R,13S) isomer using Pd/C | Reaction of suberic acid with pentafluorophenol |
| Key Functional Groups | Tert-butyl esters, phenyl, triaza-oxa backbone | Tert-butyl esters, phenyl, triaza-oxa backbone | Reduced tert-butyl esters | Pentafluorophenyl esters |
| Purification Method | RP-HPLC | RP-HPLC | RP-HPLC | Silica gel flash chromatography |
| Application | PSMA ligand precursor | PSMA ligand precursor | Intermediate for further derivatization | Failed synthesis product |
Critical Findings
Stereochemical Impact : The (9S,13S) and (9R,13S) isomers share identical molecular weights and MS profiles but differ in stereochemistry at C2. This difference may influence binding kinetics to PSMA, though direct comparative biological data are absent in the provided evidence .
Hydrogenolysis Product: (OtBu)₂EuE(OtBu)₂, derived from the (9R,13S) isomer via Pd/C-catalyzed hydrogenolysis, exhibits reduced molecular weight (487.6 vs. 621.8 g/mol) due to tert-butyl ester cleavage. Its MS profile confirms successful deprotection .
Synthetic Challenges : Di-pentafluorophenyl suberate (Sub(OPfp)₂) failed to form detectable product despite theoretical molecular weight calculations (506.1 g/mol), highlighting the instability of pentafluorophenyl esters under the tested conditions .
Research Implications
- Stereochemical Control : The synthesis of (9S,13S) and (9R,13S) isomers underscores the importance of chiral centers in peptidomimetic drug design. Future studies should explore their differential binding to PSMA.
- Purification Efficacy : RP-HPLC proved critical for isolating high-purity tert-butyl ester derivatives, whereas silica gel chromatography was insufficient for Sub(OPfp)₂.
- Functional Group Stability : The instability of Sub(OPfp)₂ contrasts with the robustness of tert-butyl esters, informing future ligand design for radiopharmaceuticals.
Q & A
Q. What are the recommended synthetic strategies for preparing (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate?
Methodological Answer: The synthesis of this compound requires a multi-step approach with careful protection of reactive groups. Key steps include:
- Stepwise Protection : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, as seen in analogous peptide-like syntheses .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for ester and amide bond formation between the phenyl and oxa-triaza moieties .
- Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis to enforce the (9S,13S) configuration, as demonstrated in similar tricarboxylate syntheses .
Critical Note : Monitor reaction progress via LC-MS (e.g., LC-MS: 796[M+H]+ as in ) to confirm intermediate formation.
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: A combination of analytical techniques is essential:
- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm the structure via - and -NMR, focusing on tert-butyl signals (δ ~1.4 ppm for ; ~28 ppm for ) and carbonyl resonances (δ ~170-180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with observed [M+H]+ and isotope patterns .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer: Stability studies should evaluate:
- Thermal Stability : Store at -20°C in anhydrous conditions, as tert-butyl esters are prone to hydrolysis at elevated temperatures .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the phenyl and oxa-triaza moieties .
- Hydrolytic Degradation : Conduct accelerated stability testing at pH 3–9 to identify hydrolysis-prone sites (e.g., ester linkages). Data from analogous compounds suggest a half-life >6 months at pH 7 .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignment between synthetic batches?
Methodological Answer: Conflicting stereochemical data may arise from epimerization during synthesis. To resolve this:
- X-ray Crystallography : Obtain single crystals for definitive configuration confirmation, as used for similar tert-butyl-protected heterocycles .
- Chiral HPLC : Compare retention times with enantiopure standards. Adjust mobile phase composition (e.g., hexane/isopropanol) to enhance separation .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to detect conformational flexibility .
Q. What experimental design is recommended for studying the compound’s reactivity in nucleophilic environments?
Methodological Answer: Design a kinetic study with controlled variables:
- Nucleophile Screening : Test reactivity with amines (e.g., benzylamine), thiols (e.g., glutathione), and hydroxide ions.
- Conditions : Vary pH (2–10), temperature (25–60°C), and solvent polarity (DMSO vs. aqueous buffer) .
- Analysis : Quantify degradation products via UPLC-MS/MS. For example, tert-butyl ester hydrolysis would yield carboxylic acid derivatives, detectable at m/z shifts of -56 (loss of CH) .
Q. How can this compound be applied in drug discovery pipelines, particularly for protease inhibition?
Methodological Answer: The oxa-triaza core suggests potential protease inhibition. To validate:
- Enzymatic Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. Measure IC values under physiological pH and temperature .
- Molecular Docking : Model interactions between the tricarboxylate groups and the protease active site (e.g., using AutoDock Vina). Focus on hydrogen bonding with catalytic triad residues .
- SAR Studies : Synthesize analogs with modified phenyl or tert-butyl groups to optimize binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
